molecular formula C26H20ClN3O3S B455158 (2E)-5-(4-chlorophenyl)-2-[(furan-3-yl)methylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 512811-69-7

(2E)-5-(4-chlorophenyl)-2-[(furan-3-yl)methylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B455158
CAS No.: 512811-69-7
M. Wt: 490g/mol
InChI Key: FXRDNYNLKRYDIY-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-5-(4-Chlorophenyl)-2-[(furan-3-yl)methylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a thiazolopyrimidine derivative characterized by:

  • A 4-chlorophenyl substituent at position 3.
  • A 7-methyl group and N-(2-methylphenyl)carboxamide at position 6, influencing solubility and steric bulk.

Synthesis likely follows established routes for thiazolopyrimidines, involving cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl compounds under acidic conditions .

Properties

IUPAC Name

(2E)-5-(4-chlorophenyl)-2-(furan-3-ylmethylidene)-7-methyl-N-(2-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O3S/c1-15-5-3-4-6-20(15)29-24(31)22-16(2)28-26-30(23(22)18-7-9-19(27)10-8-18)25(32)21(34-26)13-17-11-12-33-14-17/h3-14,23H,1-2H3,(H,29,31)/b21-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRDNYNLKRYDIY-FYJGNVAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=C(C=C4)Cl)C(=O)C(=CC5=COC=C5)S3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=C(C=C4)Cl)C(=O)/C(=C\C5=COC=C5)/S3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-5-(4-chlorophenyl)-2-[(furan-3-yl)methylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. It features a thiazolo-pyrimidine backbone and various substituents that enhance its biological activity. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C26H20ClN3O3S
  • Molecular Weight : 490 g/mol
  • IUPAC Name : (2E)-5-(4-chlorophenyl)-2-[(furan-3-yl)methylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route can be summarized as follows:

  • Preparation of Intermediates : Initial compounds are synthesized through standard organic reactions.
  • Cyclization : Key cyclization reactions form the thiazolo-pyrimidine structure.
  • Functional Group Modifications : Various functional groups are introduced or modified to enhance biological activity.

Anticancer Activity

Research indicates that compounds containing thiazole and pyrimidine moieties exhibit notable anticancer properties. For instance, studies have shown that similar thiazole derivatives possess significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)
7aA54924.38
7bJurkat88.23
13A431<10

The presence of electron-withdrawing groups like chlorine on the phenyl ring has been correlated with increased anticancer activity due to enhanced interaction with target proteins.

Antiviral Activity

The compound has also been evaluated for antiviral properties. A study on related thiazole derivatives demonstrated moderate inhibition of Tobacco Mosaic Virus (TMV), suggesting potential antiviral applications:

CompoundConcentration (mg/mL)Inhibition Rate (%)
7a0.538.42
7b0.542.00
Ningnanmycin0.554.51

These results indicate that structural modifications can enhance the antiviral efficacy of thiazole-containing compounds.

The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors involved in cancer progression or viral replication. The thiazole moiety has been identified as crucial for these interactions, contributing to the modulation of various biological pathways.

Case Studies

  • Thiazole Derivatives in Cancer Therapy : A study highlighted the efficacy of thiazole-linked compounds against breast cancer cell lines, demonstrating IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
  • Synergistic Effects with Other Drugs : Research has shown that combining thiazole derivatives with other anticancer agents can lead to enhanced therapeutic effects, indicating potential for combination therapies in clinical settings .

Comparison with Similar Compounds

Structural and Electronic Variations

Key differences among analogs lie in substituents at positions 2 and 5 (Table 1):

Compound Name Position 2 Substituent Position 5 Substituent Molecular Weight Melting Point (K) Key Structural Features
Target Compound (Furan-3-yl)methylidene 4-Chlorophenyl ~523.99* N/A Furan oxygen may enhance H-bonding
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-... 2,4,6-Trimethoxybenzylidene Phenyl 547.57 427–428 Dihedral angle: 80.94° between rings
Ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-... 4-Carboxybenzylidene Phenyl 521.58 N/A Intermolecular C–H···O chains
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-... (Z)-Methoxycarbonylmethylene 4-Chlorophenyl 444.87 N/A Z-configuration affects planarity
Ethyl (2E)-7-methyl-5-(4-methylphenyl)-2-[(E)-3-phenylpropenylidene]-... (E)-3-Phenylpropenylidene 4-Methylphenyl 456.54 N/A Extended conjugation from propenylidene

Notes:

  • 4-Chlorophenyl at position 5 (shared with ) likely increases lipophilicity, improving membrane permeability in biological systems.

Crystallography and Hydrogen Bonding

  • Dihedral Angles : The trimethoxybenzylidene analog exhibits an 80.94° dihedral angle between the thiazolopyrimidine and benzene rings, reducing π-stacking. The target compound’s furan substituent may lead to smaller angles, favoring planar packing.
  • Hydrogen Bonding :
    • The 4-carboxybenzylidene derivative forms C–H···O chains , while the trimethoxy analog uses bifurcated C–H···O bonds .
    • The furan oxygen in the target compound may act as an H-bond acceptor, similar to methoxy groups in , but with weaker directional preferences .

Pharmacological Implications

  • Pyrimidine Core : Shared among all analogs, this scaffold is associated with antimicrobial, anticancer, and anti-inflammatory activities .
  • Substituent Effects :
    • Furan-3-ylmethylidene : May improve metabolic stability compared to ester groups (e.g., ) but reduce solubility versus carboxylate derivatives .
    • 4-Chlorophenyl : Enhances hydrophobic interactions in target binding, as seen in kinase inhibitors .

Preparation Methods

Preparation of the Dihydropyrimidinone Core via Biginelli Reaction

The synthesis begins with the formation of a 3,4-dihydropyrimidin-2(1H)-thione derivative through a Biginelli reaction. This one-pot condensation involves pentan-2,4-dione , thiourea , and 4-chlorobenzaldehyde in the presence of an acidic catalyst. For example, ionic liquids such as [H-Val][HSO₄] have been employed to enhance reaction efficiency and yield under solvent-free conditions at 120°C . The product, 5-acetyl-6-methyl-4-(4-chlorophenyl)-3,4-dihydropyrimidin-2(1H)-thione , is isolated via recrystallization and characterized by NMR and IR spectroscopy .

Key reaction parameters :

  • Catalyst : Ionic liquids or traditional acids (e.g., acetic acid).

  • Temperature : 120°C for 4–6 hours.

  • Yield : 70–85% .

Cyclization to Form the Thiazolo[3,2-a]Pyrimidine Scaffold

The dihydropyrimidinone intermediate undergoes cyclization to construct the thiazolo[3,2-a]pyrimidine core. This step employs ethyl bromoacetate or monochloroacetic acid in refluxing acetone or acetic anhydride. For instance, treating the dihydropyrimidinone with ethyl bromoacetate at 60–80°C for 6–8 hours facilitates nucleophilic substitution, followed by intramolecular cyclization to yield ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate .

Mechanistic insight :

  • The thiol group of the dihydropyrimidinone attacks the α-carbon of ethyl bromoacetate, eliminating HBr and forming a thioether linkage.

  • Subsequent cyclization generates the fused thiazole ring .

Optimization notes :

  • Solvent : Acetone or acetic acid.

  • Reaction time : 6–8 hours.

  • Yield : 75–90% .

Introduction of the Furan-3-ylmethylene Group via Knoevenagel Condensation

The exocyclic double bond at position 2 is introduced via a Knoevenagel condensation between the thiazolopyrimidine ester and furan-3-carbaldehyde . This step is catalyzed by ammonium acetate in refluxing acetic acid, facilitating the formation of the (E)-configured α,β-unsaturated ketone .

Reaction conditions :

  • Catalyst : Ammonium acetate (1.5 equiv).

  • Temperature : 140–142°C under reflux.

  • Duration : 6–8 hours.

  • Yield : 80–87% .

Structural confirmation :

  • ¹H NMR : A singlet at δ 7.84 ppm confirms the exocyclic vinyl proton.

  • IR : Absorption at 1613 cm⁻¹ (C=C stretch) .

Amidation of the Ester Group to Carboxamide

The ethyl ester at position 6 is converted to the target carboxamide via aminolysis. Treatment of the ester with 2-methylaniline in the presence of a coupling agent such as HATU or DCC in dichloromethane or DMF affords the final product .

Procedure :

  • Activate the ester with HATU (1.2 equiv) and DIEA (2 equiv) in DMF at 0°C.

  • Add 2-methylaniline (1.5 equiv) and stir at room temperature for 12 hours.

  • Purify via column chromatography (silica gel, ethyl acetate/hexane) .

Characterization data :

  • MS (ESI) : m/z 475.9 [M+H]⁺ .

  • ¹³C NMR : Carbonyl signals at δ 165.2 (C=O) and δ 170.1 (CONH) .

Purification and Analytical Validation

Final purification is achieved through recrystallization from ethanol or chromatographic methods. Purity (>95%) is confirmed via HPLC, while structural integrity is validated by:

  • ¹H/¹³C NMR : Full assignment of aromatic and aliphatic protons.

  • IR Spectroscopy : Peaks at 1711 cm⁻¹ (C=O) and 1180 cm⁻¹ (C-O) .

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Key Reference
Biginelli Reaction[H-Val][HSO₄], 120°C, 6h85
CyclizationEthyl bromoacetate, acetone, reflux90
Knoevenagel CondensationFuran-3-carbaldehyde, NH₄OAc, 140°C87
Amidation2-Methylaniline, HATU, DMF82

Challenges and Optimization Opportunities

  • Stereoselectivity : The Knoevenagel step predominantly yields the (E)-isomer due to thermodynamic control, but traces of the (Z)-isomer may require chromatographic separation .

  • Amidation Efficiency : Coupling agents like HATU improve yields compared to traditional methods (e.g., HCl catalysis) .

  • Green Chemistry : Substituting ionic liquids for volatile solvents in the Biginelli reaction reduces environmental impact .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.